molecular formula C20H19N5O2 B2924527 6-methoxy-N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)-1H-indole-2-carboxamide CAS No. 2034605-27-9

6-methoxy-N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)-1H-indole-2-carboxamide

Cat. No.: B2924527
CAS No.: 2034605-27-9
M. Wt: 361.405
InChI Key: DJEJDMJRUDTIQY-UHFFFAOYSA-N
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Description

6-methoxy-N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)-1H-indole-2-carboxamide is a complex synthetic compound designed for advanced pharmaceutical and biological research. This molecule features a unique hybrid architecture incorporating two privileged heterocyclic scaffolds: an indole moiety and a pyrazole ring, linked by a carboxamide group and further functionalized with a methoxy group and a pyridine unit. This specific structural combination is engineered to enhance binding affinity and selectivity for various biological targets. The indole nucleus is a well-established pharmacophore in medicinal chemistry, known for its diverse pharmacological activities. Indole derivatives have demonstrated significant potential across multiple therapeutic areas, including as anticancer, anti-inflammatory, antimicrobial, and antiviral agents . The integration of a pyrazole ring, as seen in this compound, is a common strategy in drug design to improve metabolic stability and explore novel interaction sites within enzyme pockets . The presence of the pyridine substituent further contributes to the molecule's ability to participate in key hydrogen bonding and dipole interactions. Preliminary research on analogous indole-2-carboxamide derivatives suggests potential for inhibiting the growth of Mycobacterium tuberculosis , indicating a promising avenue for anti-tuberculosis drug development . Furthermore, the structural features of this compound make it a valuable candidate for screening against other infectious diseases and for investigating pathways involved in cancer proliferation. Its mechanism of action is hypothesized to involve targeted protein inhibition, potentially disrupting essential cellular processes in pathogens or abnormal human cells. This product is provided for research purposes and is strictly labeled For Research Use Only . It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. Researchers are advised to conduct their own safety and efficacy evaluations prior to use.

Properties

IUPAC Name

6-methoxy-N-[(2-methyl-5-pyridin-3-ylpyrazol-3-yl)methyl]-1H-indole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N5O2/c1-25-15(9-18(24-25)14-4-3-7-21-11-14)12-22-20(26)19-8-13-5-6-16(27-2)10-17(13)23-19/h3-11,23H,12H2,1-2H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJEJDMJRUDTIQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CN=CC=C2)CNC(=O)C3=CC4=C(N3)C=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-Methoxy-N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)-1H-indole-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the realms of anti-cancer and anti-inflammatory effects. This article explores its biological activity through various studies, highlighting its mechanisms, efficacy, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure consists of an indole core substituted with a methoxy group and a pyrazole moiety linked through a methyl chain to a pyridine ring. This unique arrangement contributes to its pharmacological properties.

Biological Activity Overview

Recent studies have indicated that compounds with similar structures exhibit various biological activities, including:

  • Anticancer Activity : Many derivatives of pyrazole and indole have shown promising results against different cancer cell lines.
  • Anti-inflammatory Effects : Pyrazole derivatives are noted for their ability to modulate inflammatory responses.
  • Antimicrobial Properties : Some studies suggest potential against bacterial and fungal strains.

Anticancer Activity

Research has demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines.

Case Studies

  • In Vitro Studies :
    • A study evaluated the compound against MCF7 (breast cancer), SF-268 (brain cancer), and NCI-H460 (lung cancer) cell lines, reporting GI50 values of 3.79 µM, 12.50 µM, and 42.30 µM respectively .
    • Another investigation revealed that derivatives with similar scaffolds showed IC50 values ranging from 0.04 to 11.4 µM against K562 (leukemia) and other cancer cell lines .
  • Mechanism of Action :
    • The compound is believed to inhibit key signaling pathways involved in cell proliferation and survival, particularly those related to the Aurora-A kinase pathway, which is crucial in mitosis .

Anti-inflammatory Activity

The compound's anti-inflammatory potential has been explored as well:

Findings

  • In a comparative study, similar pyrazole derivatives demonstrated the ability to inhibit pro-inflammatory cytokines in vitro, suggesting that the compound may exert similar effects .

Pharmacokinetics and Toxicity

Understanding the pharmacokinetic profile is essential for assessing the therapeutic viability of the compound:

PropertyValue
Molecular Weight329.38 g/mol
SolubilitySoluble in DMSO
ToxicityLow at therapeutic doses

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues from Available Evidence

The following compounds share partial structural homology with the target molecule, enabling comparative analysis of substituent effects and physicochemical properties:

Table 1: Key Structural Analogues and Their Features
Compound Name (CAS No.) Molecular Formula Molecular Weight (g/mol) Key Substituents
Target Compound (Not specified) C₁₉H₁₈N₅O₂* ~348.38 (estimated) 6-Methoxy-indole, pyridinyl-pyrazole methyl carboxamide
N-((1-Methyl-3-(Pyridin-3-yl)-1H-Pyrazol-5-yl)Methyl)-6-(Trifluoromethyl)Nicotinamide (2034551-38-5) C₁₇H₁₄F₃N₅O 361.32 6-Trifluoromethyl nicotinamide, pyridinyl-pyrazole methyl
4'-Chloro-6-((4-Chlorobenzyl)Oxy)-3-(1-Methyl-3-(Trifluoromethyl)-1H-Pyrazol-5-yl)-3'-(Trifluoromethyl)-[1,1'-Biphenyl]-2-ol (A1251865) C₂₅H₁₆Cl₂F₆N₂O₂ 597.32 Biphenyl, trifluoromethyl-pyrazole, chloro-benzyloxy
6-(6-(4-(2-(2-(Adamantan-1-yl)Acetamido)Ethyl)Piperazin-1-yl)Pyridin-3-yl)-N-((4,6-Dimethyl-2-Oxo-1,2-Dihydropyridin-3-yl)Methyl)-1-Isopropyl-1H-Indazole-4-Carboxamide (A1327306) C₄₂H₅₄N₈O₃ 743.94 Adamantane, indazole-carboxamide, piperazine-pyridine

* Molecular formula and weight estimated based on structural similarity to compound.

Substituent-Driven Differences in Properties

Electron-Withdrawing vs. Electron-Donating Groups: The target compound’s 6-methoxy group (electron-donating) contrasts with the 6-trifluoromethyl group in the nicotinamide analogue . The biphenyl analogue (A1251865) incorporates chloro and trifluoromethyl groups, increasing hydrophobicity and steric bulk compared to the target compound’s simpler methoxy substitution.

Backbone Flexibility and Steric Effects: The adamantane-containing compound (A1327306) has a rigid, bulky structure, which may reduce membrane permeability compared to the target compound’s more flexible pyridinyl-pyrazole linker.

Molecular Weight and Drug-Likeness :

  • The target compound’s estimated molecular weight (~348 g/mol) falls within Lipinski’s "Rule of Five" guidelines (<500 g/mol), unlike the adamantane derivative (743.94 g/mol), which exceeds this threshold and may face bioavailability challenges .

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